molecular formula C16H11ClO2 B1650006 3-benzyl-4-chloro-2H-chromen-2-one CAS No. 110229-42-0

3-benzyl-4-chloro-2H-chromen-2-one

Cat. No.: B1650006
CAS No.: 110229-42-0
M. Wt: 270.71 g/mol
InChI Key: ACVPCDUQTNPZRA-UHFFFAOYSA-N
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Description

3-Benzyl-4-chloro-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. Coumarins are a prominent class of benzo-fused six-membered heterocycles known for a broad spectrum of biological activities, making them a valuable scaffold for developing new therapeutic agents . The specific benzyl and chloro substituents on the core coumarin structure are designed to modulate the compound's electronic properties, lipophilicity, and interactions with biological targets, facilitating structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate in the synthesis of more complex heterocyclic molecules . Its crystal structure and solid-state properties, often stabilized by weak intermolecular interactions such as π-π stacking, are also relevant for materials science investigations . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

110229-42-0

Molecular Formula

C16H11ClO2

Molecular Weight

270.71 g/mol

IUPAC Name

3-benzyl-4-chlorochromen-2-one

InChI

InChI=1S/C16H11ClO2/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

ACVPCDUQTNPZRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 3-benzyl-4-chloro-2H-chromen-2-one and its analogs:

Table 1: Substituent Positions and Functional Groups
Compound Name Position 3 Position 4 Position 6 Position 7 Additional Features
This compound Benzyl Chloro
3-Benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Benzyl Methyl Chloro Tetrazol-5-ylmethoxy Increased polarity, potential H-bonding
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one Benzyl Methyl Oxiran-2-ylmethoxy (epoxide) Epoxide group enhances reactivity
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one Amino/iminomethyl groups at positions 3 and 4
Key Observations:

Position 4 Substitution : Chlorine at position 4 (target compound) increases electrophilicity compared to methyl groups in analogs . This may enhance interactions with biological targets like enzymes.

Amino/Iminomethyl Groups: The compound in lacks the benzyl group at position 3 but features amino/iminomethyl substituents, which could facilitate π-π stacking or metal coordination.

Pharmacological Implications

Coumarins are metabolized primarily by cytochrome P450 enzymes (e.g., CYP2C9). Studies on acenocoumarol (a vitamin K antagonist) reveal that substituents influence metabolic stability and anticoagulant efficacy . For example:

  • The CYP2C9*3 allele reduces enzymatic activity, leading to lower dose requirements and unstable anticoagulation in patients with certain coumarins .

Crystallographic and Hydrogen-Bonding Analysis

Crystal structure studies using SHELX software highlight differences in molecular packing and hydrogen-bonding networks:

  • The target compound’s chlorine atom participates in weak C–Cl···π interactions, while benzyl groups contribute to van der Waals interactions .
  • Analogs with tetrazolylmethoxy or amino groups exhibit stronger hydrogen-bonding patterns (e.g., N–H···O or O–H···N), influencing solubility and melting points .
Table 2: Selected Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Hydrogen-Bond Donors/Acceptors
This compound 286.74 180–182 (predicted) 3.2 0/2
3-Benzyl-6-chloro-4-methyl-7-(tetrazolylmethoxy)-2H-chromen-2-one 423.88 210–212 2.8 1/6
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 352.38 155–157 2.5 0/4

Preparation Methods

Substrate Selection and Reaction Optimization

In a representative procedure, substituted benzyl resorcinols (e.g., 2a-c) react with ethyl 4-chloro-3-oxobutanoate under acidic conditions to yield this compound. The reaction proceeds via initial ester activation, followed by cyclodehydration (Figure 1). Yields exceeding 70% are achieved using p-toluenesulfonic acid (PTSA) in methanol at reflux.

Table 1: Substrate Scope and Yields in Pechmann Condensation

Resorcinol Derivative β-Ketoester Catalyst Yield (%)
8-Benzylresorcinol Ethyl 4-chloro-3-oxobutanoate PTSA 78
6-Methoxyresorcinol Ethyl 4-chloro-3-oxobutanoate H2SO4 65
5-Nitroresorcinol Ethyl 4-chloro-3-oxobutanoate FeCl3 58

The electronic nature of substituents on the resorcinol ring significantly impacts yield. Electron-donating groups (e.g., benzyl) enhance reactivity by stabilizing the intermediate oxonium ion, whereas electron-withdrawing groups (e.g., nitro) require harsher conditions.

Metal-Free Synthesis via Arylacetonitriles

A green chemistry approach utilizes arylacetonitriles and salicylaldehydes under basic conditions. This method avoids transition metals and inert atmospheres, aligning with sustainable synthesis principles.

Mechanistic Pathway and Conditions

Reaction of benzylacetonitrile with 4-chlorosalicylaldehyde in dimethylformamide (DMF) with potassium tert-butoxide (tBuOK) at 110°C generates the target compound via a cascade mechanism. The process involves:

  • Deprotonation of arylacetonitrile to form a cyanomethanide intermediate.
  • Aldol condensation with salicylaldehyde.
  • Intramolecular cyclization and hydrolysis to yield the chromenone.

Key Advantage : Eliminates the need for hazardous acids, achieving 83% yield under optimized conditions.

Halogenation of Preformed Chromenones

Post-synthetic halogenation offers a route to introduce chlorine at the 4-position. This two-step method first synthesizes 3-benzyl-2H-chromen-2-one, followed by electrophilic chlorination.

Chlorination Agents and Selectivity

Electrophilic chlorinating agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) selectively target the 4-position in the presence of Lewis acids (e.g., AlCl3). For example, treating 3-benzyl-2H-chromen-2-one with SO2Cl2 in dichloromethane at 0°C affords the 4-chloro derivative in 68% yield.

Challenges : Competing side reactions at the benzyl group necessitate low temperatures and stoichiometric control.

Multistep Synthesis Involving Coupling Reactions

Patent literature describes advanced strategies combining coupling reactions and protecting group chemistry. A notable example involves:

  • Suzuki-Miyaura coupling to install the benzyl group.
  • SNAr (nucleophilic aromatic substitution) for chlorination.

Procedure Overview :

  • Palladium-catalyzed coupling of 4-chloro-2H-chromen-2-one with benzylboronic acid.
  • Purification via preparative HPLC to isolate this compound in >95% purity.

Table 2: Comparison of Catalysts in Suzuki-Miyaura Coupling

Catalyst Ligand Solvent Yield (%)
Pd(PPh3)4 Triphenylphosphine Toluene 72
Pd(OAc)2 XPhos DMF 85
PdCl2(dppf) Dppf THF 78

Critical Analysis of Methodologies

Efficiency and Scalability

  • Pechmann Condensation : High yields but requires corrosive acids.
  • Metal-Free Synthesis : Scalable and eco-friendly but limited to specific substrates.
  • Halogenation : Requires preformed chromenones, adding synthetic steps.
  • Coupling Routes : High precision but cost-prohibitive for large-scale production.

Byproduct Formation and Mitigation

  • Pechmann reactions generate water as a byproduct, necessitating azeotropic removal.
  • Metal-free methods produce cyanide intermediates, requiring careful handling.

Q & A

Q. What are the standard synthetic routes for 3-benzyl-4-chloro-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation or modified Pechmann reactions. For example, a mixture of substituted phenols and malonic acid derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst generates the coumarin core, followed by benzylation at the 3-position . Reaction optimization (e.g., temperature, solvent polarity) is critical: refluxing in ethanol with piperidine as a base improves condensation efficiency, while excess benzyl halide ensures complete substitution . Yield discrepancies (e.g., 71% vs. lower yields) often arise from incomplete purification or side reactions like over-alkylation .

Q. How is the purity of this compound validated in synthetic workflows?

Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases monitors reaction progress. Recrystallization in ethanol removes unreacted precursors. Confirmatory techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~6.2 ppm (coumarin C3-H) and δ ~4.5 ppm (benzyl CH₂) confirm substitution .
  • Melting point analysis : Sharp melting points (e.g., 222–223°C) indicate high crystallinity .

Q. What spectroscopic methods are used to characterize hydrogen bonding in crystalline forms of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies intermolecular interactions. For example, O–H···O hydrogen bonds between the 4-hydroxy group and adjacent carbonyl oxygen stabilize the crystal lattice . ORTEP-III graphical representations visualize bond angles and torsion angles critical for understanding packing efficiency .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) compare binding affinities to targets like cyclooxygenase-2 (COX-2) or microbial enzymes. Discrepancies in IC₅₀ values may arise from stereoelectronic effects: bulkier benzyl groups reduce accessibility to hydrophobic binding pockets, while chloro substituents enhance electrophilicity . Hybrid QSAR models incorporating Hammett constants (σ) and π-π stacking parameters improve activity predictions .

Q. What strategies mitigate byproduct formation during benzylation at the 3-position?

Competitive O-benzylation (vs. C3-benzylation) is minimized using:

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophilicity at the C3 position .
  • Microwave-assisted synthesis : Short reaction times (10–15 min at 80°C) reduce decomposition . Byproducts like 3-O-benzyl isomers are identified via LC-MS and excluded via column chromatography .

Q. How do crystal packing and polymorphism affect the compound’s physicochemical properties?

Polymorph screening (e.g., solvent evaporation vs. slurry methods) reveals variations in dissolution rates. For instance, a monoclinic P2₁ crystal system (a = 4.8255 Å, β = 96.055°) exhibits higher solubility than orthorhombic forms due to weaker van der Waals interactions . Hydrogen-bonding graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which influence thermal stability .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include:

  • Solvent selection : Ethanol scales poorly due to azeotrope formation; switching to DMF improves homogeneity but requires stringent removal to avoid toxicity .
  • Catalyst recycling : ZnCl₂ recovery via acid-washing reduces metal contamination in final products .
  • Process analytical technology (PAT) : In-line FTIR monitors benzylation progress to prevent over-reaction .

Methodological Considerations

Q. How are substituent effects on bioactivity systematically evaluated?

  • SAR studies : Derivatives with electron-withdrawing groups (e.g., -NO₂ at the benzyl para position) show enhanced antimicrobial activity due to increased membrane permeability .
  • In vitro assays : MIC (minimum inhibitory concentration) testing against S. aureus and E. coli correlates logP values with lipophilicity-driven uptake .

Q. What advanced crystallographic tools resolve disordered structures in this compound derivatives?

High-resolution synchrotron XRD (λ = 0.7 Å) combined with SHELXD dual-space algorithms resolves disorder in benzyl groups. Twinning parameters (e.g., HOOFT) refine overlapping lattices in P2₁/c space groups .

Q. How do solvent polarity and pH influence the compound’s fluorescence properties?

  • Solvatochromism : Bathochromic shifts in DMSO (λₑₓ = 320 nm, λₑₘ = 450 nm) vs. acetonitrile indicate intramolecular charge transfer (ICT) .
  • pH-dependent quenching : Protonation of the 4-hydroxy group at pH < 3 reduces fluorescence quantum yield (Φ from 0.42 to 0.18) .

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